6-Fluoromevalonate
Overview
Description
6-Fluoromevalonate is a fluorinated analog of mevalonate, a key intermediate in the mevalonate pathway. This compound is known for its role as a mevalonate-pyrophosphate decarboxylase inhibitor, which makes it significant in biochemical and pharmacological research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoromevalonate typically involves the fluorination of mevalonate or its derivatives. One common method includes the reaction of mevalonate with a fluorinating agent under controlled conditions to introduce the fluorine atom at the desired position .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified using standard techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoromevalonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can convert it into fluorinated alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.
Major Products:
Oxidation: Fluorinated carboxylic acids.
Reduction: Fluorinated alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Fluoromevalonate has a wide range of applications in scientific research:
Chemistry: It is used to study the mevalonate pathway and its regulation.
Biology: The compound is employed in research on cellular processes involving isoprenoid biosynthesis.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
6-Fluoromevalonate exerts its effects by inhibiting mevalonate-pyrophosphate decarboxylase, an enzyme crucial for the conversion of mevalonate to isopentenyl pyrophosphate. This inhibition disrupts the mevalonate pathway, leading to a decrease in the production of isoprenoids, which are essential for various cellular functions. The compound’s action on this pathway has been shown to affect the growth and self-renewal of brain tumor-initiating cells by modulating MYC signaling and ERK activity .
Comparison with Similar Compounds
Mevalonate: The non-fluorinated analog of 6-Fluoromevalonate.
6,6-Difluoromevalonate: A compound with two fluorine atoms at the 6-position.
6,6,6-Trifluoromevalonate: A compound with three fluorine atoms at the 6-position.
Uniqueness: this compound is unique due to its specific inhibition of mevalonate-pyrophosphate decarboxylase and its ability to modulate the mevalonate pathway. This makes it a valuable tool in research focused on isoprenoid biosynthesis and its implications in cancer and other diseases .
Properties
IUPAC Name |
4-(fluoromethyl)-4-hydroxyoxan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO3/c7-4-6(9)1-2-10-5(8)3-6/h9H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPMVKMESJJAJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)CC1(CF)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2822-77-7 | |
Record name | 6-Fluoromevalonolactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002822777 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Fluoromevalonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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